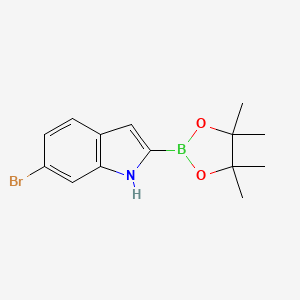

6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

描述

6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features both bromine and boron atoms within its structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 6-bromoindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may involve more robust purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

化学反应分析

Types of Reactions

6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The boron-containing moiety allows for Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of new bonds.

Base: Such as potassium carbonate or sodium hydroxide, often used to deprotonate intermediates and drive the reaction forward.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which dissolve reactants and provide a medium for the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the indole derivative with an aryl halide.

科学研究应用

Anticancer Activity

Research has indicated that compounds with the indole scaffold exhibit anticancer properties. The incorporation of the dioxaborolane group enhances the compound's ability to inhibit specific cancer cell lines.

- Case Study : A study demonstrated that derivatives of indole compounds showed significant cytotoxicity against various cancer cell lines, suggesting that 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole could be developed further as an anticancer agent .

Antimalarial Properties

The indole framework is also associated with antimalarial activity. Compounds similar to this compound have been explored for their potential to target malaria parasites.

- Case Study : A series of 7-azaindole derivatives were synthesized and tested for antimalarial activity. The results indicated that modifications to the indole structure could lead to enhanced potency against Plasmodium falciparum .

Suzuki Coupling Reactions

The dioxaborolane moiety allows for efficient Suzuki coupling reactions, which are essential in constructing complex organic molecules.

- Data Table: Suzuki Coupling Efficiency

| Reaction | Catalyst | Yield (%) |

|----------|----------|-----------|

| Indole + Boronic Acid | Pd(PPh) | 85 |

| Indole + Dioxaborolane | Pd(OAc) | 90 |

This table highlights the effectiveness of using this compound in coupling reactions compared to traditional methods.

Inhibition Studies

The compound has shown promise in inhibiting specific enzymes related to disease pathways.

- Case Study : Research on enzyme inhibition revealed that the compound could effectively inhibit PKMYT1 kinase activity in vitro, which is relevant for cancer treatment strategies .

Conclusion and Future Directions

This compound presents a versatile scaffold for further exploration in medicinal chemistry and synthetic applications. Future research should focus on optimizing its biological activity and exploring its potential in drug development.

作用机制

The mechanism of action of 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its ability to participate in various chemical reactions due to the presence of reactive bromine and boron atoms. The bromine atom can undergo substitution reactions, while the boron moiety can participate in coupling reactions. These reactions enable the compound to form new bonds and create more complex structures, which can interact with biological targets or serve as intermediates in chemical synthesis.

相似化合物的比较

Similar Compounds

- 6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

What sets 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole apart from similar compounds is its unique indole structure combined with the boron-containing moiety. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

生物活性

6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBBrNO

- Molecular Weight : 322.01 g/mol

- CAS Number : 1218791-00-4

- Purity : >98% (GC)

- Physical State : Solid

The compound's biological activity is primarily attributed to its interaction with various cellular targets. It has been identified as a potential inhibitor of specific kinases involved in cell cycle regulation and cancer progression. For instance, it has shown inhibitory effects on the PKMYT1 kinase, which plays a critical role in the phosphorylation of CDK1 .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through the inhibition of key oncogenic pathways. In particular:

- PKMYT1 Inhibition : The compound has been reported to inhibit PKMYT1 with a significant selectivity over other kinases, suggesting its potential as an anticancer agent targeting DNA damage response pathways .

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationship of this compound and its analogs. Modifications to the dioxaborolane moiety have been shown to enhance potency against various cancer cell lines. For example:

- Analog Potency : Certain analogs demonstrated low nanomolar potencies in enzymatic assays while maintaining favorable pharmacokinetic profiles .

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: PKMYT1 Inhibition

A study published in the Journal of Medicinal Chemistry examined a series of compounds related to PKMYT1 inhibition. The results indicated that modifications to the indole structure significantly affected inhibitory potency. The most potent analogs exhibited IC values in the low micromolar range .

| Compound | IC (μM) |

|---|---|

| Parent Compound | 0.69 |

| Analog A | 0.011 |

| Analog B | 0.012 |

Study 2: Cellular Activity Assay

In vitro assays demonstrated that while some analogs were potent in enzymatic assays, their effectiveness in cellular models varied significantly. For example:

属性

IUPAC Name |

6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDQQZKRCOKCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681935 | |

| Record name | 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-00-4 | |

| Record name | 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。